![molecular formula C23H28O4 B601640 Butanoic acid, 2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methyl- CAS No. 30299-17-3](/img/no-structure.png)

Butanoic acid, 2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

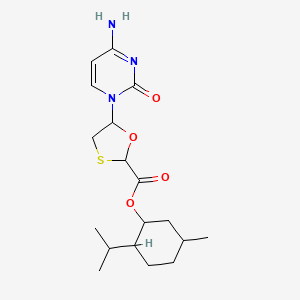

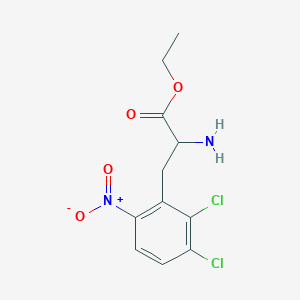

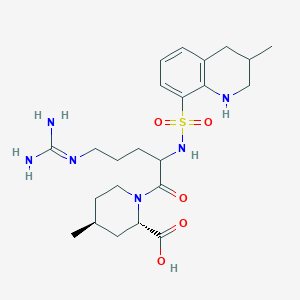

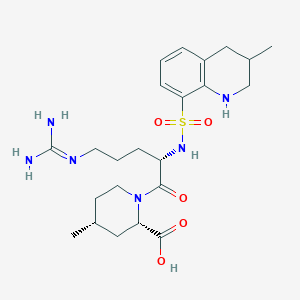

The synthesis of Clinofibrate Impurity 2 involves several steps. One method involves synthesizing 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methyl ethyl butyrate through bi-p-hydroxyphenyl cyclohexane prepared by reacting cyclohexanone and phenol and 2-bromo-2-methyl ethyl butyrate prepared from 2-methyl butyrate . The product is then hydrolyzed to obtain Clinofibrate Impurity 2 .Molecular Structure Analysis

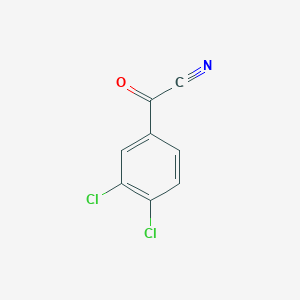

The molecular structure of Clinofibrate Impurity 2 was determined through ESI-LC/MS/MS analysis . The main photoproduct of clinofibrate was identified as 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid .Chemical Reactions Analysis

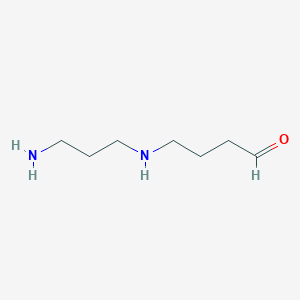

Clinofibrate in aqueous media was photodegraded gradually by UV light emission, generating several photoproducts . The main photoproduct was speculated to be generated by the elimination of 2-methylbutanoic acid, and other photoproducts were generated through several photochemical reactions including further elimination of 2-methylbutanoic acid and decarboxylation .Scientific Research Applications

Impurity Analysis in Semiconductor Materials

Impurities play a crucial role in semiconductor physics, affecting both the material's electrical properties and its performance in electronic devices. Research on impurity-induced states in semiconductors, such as the study by Balatsky, Vekhter, and Zhu (2004), offers insights into how impurities influence electronic states within materials. This understanding is vital for optimizing the performance of semiconductors in applications ranging from microelectronics to solar cells (Balatsky, Vekhter, & Zhu, 2004).

Impurity Doping in Nanocrystals

The addition of impurities to nanocrystals can modify their optical, electronic, and magnetic properties, enabling the development of new functionalities. For instance, the work by Liu et al. (2016) on Mn2+-doped lead halide perovskite nanocrystals demonstrates how impurity doping can lead to dual-color emission, highlighting the role of impurities in advancing materials science for optical applications (Liu et al., 2016).

Impurity Characterization Techniques

The development and refinement of techniques for impurity characterization are crucial for understanding and manipulating material properties. Cathodoluminescence (CL) imaging, for example, is a powerful method for studying the spatial distribution of impurities within nanostructures, as demonstrated by Yuan et al. (2007) in their investigation of impurities in ZnO nanotubes (Yuan et al., 2007).

Mechanism of Action

Target of Action

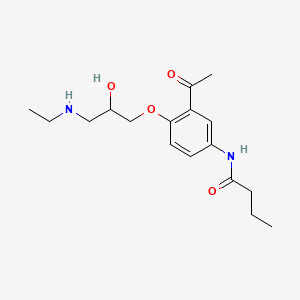

Clinofibrate Impurity 2, like its parent compound Clinofibrate, primarily targets Peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha, PPAR gamma, and PPAR delta . These receptors play a crucial role in the regulation of lipid metabolism, which is vital for cardiovascular health .

Mode of Action

Fibrates like Clinofibrate are known to activate PPARs, leading to changes in gene expression that result in increased lipoprotein lipolysis and elimination of triglyceride-rich particles from plasma .

Future Directions

The photodegradation of Clinofibrate and the resulting photoproducts, including Clinofibrate Impurity 2, is a topic of ongoing research . Future research may focus on the evaluation of biological activities of Clinofibrate photoproducts, photostability of Clinofibrate in commercial tablets and changed formulations, and the photostabilization of them .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Clinofibrate Impurity 2 involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": ["Ethyl 3-(4-chlorophenoxy)-2-hydroxypropionate", "Hydrazine hydrate", "Sulfuric acid"], "Reaction": ["Step 1: Ethyl 3-(4-chlorophenoxy)-2-hydroxypropionate is reacted with hydrazine hydrate in the presence of sulfuric acid to form Ethyl 3-(4-chlorophenyl)-2-hydroxypropyl hydrazine (Intermediate).", "Step 2: Intermediate is then subjected to cyclization reaction using sulfuric acid to form Clinofibrate Impurity 2 (Final Product)."] } | |

CAS RN |

30299-17-3 |

Molecular Formula |

C23H28O4 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methylbutanoic acid |

InChI |

InChI=1S/C23H28O4/c1-3-22(2,21(25)26)27-20-13-9-18(10-14-20)23(15-5-4-6-16-23)17-7-11-19(24)12-8-17/h7-14,24H,3-6,15-16H2,1-2H3,(H,25,26) |

InChI Key |

ARWMEFKFHXIAQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.